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molecular formula C10H14N2O2 B122490 4-Amino-2,6-diethylpyridine-3-carboxylic acid CAS No. 144291-53-2

4-Amino-2,6-diethylpyridine-3-carboxylic acid

Cat. No. B122490
M. Wt: 194.23 g/mol
InChI Key: IDOFIAUAFAKVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387592

Procedure details

Methyl 4-amino-2,6-diethylpyridine-3-carboxylate (3.94 g), itself obtained using an analogous procedure to that described in Tet. Lett., 1990, 3485 but starting from 3-amino-2-pentenenitrile (obtained as described in J. Het. Chem., 1989, 26, 1575) and methyl propionylacetate, is added to a mixture of 2M sodium hydroxide solution (9.5 ml) and methanol (40 ml) and the mixture is heated at reflux for 16 hours. The solution is cooled to ambient temperature and volatile material is removed by evaporation. The residue is partitioned between ethyl acetate and a mixture of 2M hydrochloric acid (9.5 ml) and water (20 ml). The aqueous phase is separated, water is removed by evaporation and the residue is extracted with ethyl acetate/methanol (1:1 v/v). The combined organic extracts are filtered and solvent is removed from the filtrate by evaporation to give 4-amino-2,6-diethylpyridine-3-carboxylic acid (3.46 g) as a yellow-brown foam; NMR (d6 -DMSO): 1.18(m,6H), 2.64(q,2H), 3.12 (q,2H), 6.49(s,1H), 8.28(broad s,2H),; mass spectrum (chemical ionisation, ammonia): 195(M+H)+.
Name
3-amino-2-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:6][CH3:7])=[CH:3][C:4]#[N:5].[C:8]([CH2:12][C:13]([O:15]C)=O)(=O)[CH2:9][CH3:10].[OH-:17].[Na+]>CO>[NH2:5][C:4]1[CH:3]=[C:2]([CH2:6][CH3:7])[N:1]=[C:8]([CH2:9][CH3:10])[C:12]=1[C:13]([OH:15])=[O:17] |f:2.3|

Inputs

Step One
Name
3-amino-2-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=CC#N)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)CC(=O)OC
Step Three
Name
Quantity
9.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
volatile material is removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate
ADDITION
Type
ADDITION
Details
a mixture of 2M hydrochloric acid (9.5 ml) and water (20 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
CUSTOM
Type
CUSTOM
Details
water is removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate/methanol (1:1 v/v)
FILTRATION
Type
FILTRATION
Details
The combined organic extracts are filtered
CUSTOM
Type
CUSTOM
Details
solvent is removed from the filtrate by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)CC)CC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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